![molecular formula C18H18N4O4S B2708533 2-((2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1396768-31-2](/img/structure/B2708533.png)

2-((2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

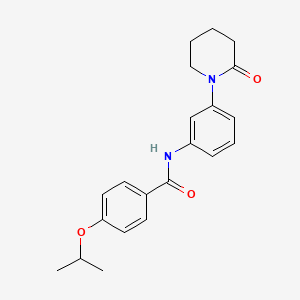

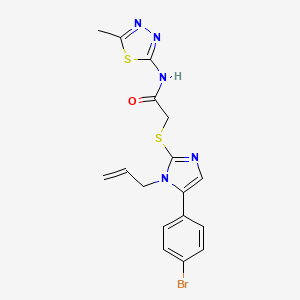

The compound appears to contain a pyrrolidin-1-ylsulfonyl group and a pyridin-1(2H)-one group. Pyrrolidin-1-ylsulfonyl is a functional group containing a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . Pyridin-1(2H)-one is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N .

Scientific Research Applications

Synthesis and Antitumor Activity

A series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines were designed and synthesized, targeting both thymidylate and purine nucleotide biosynthesis. These compounds exhibited micromolar to submicromolar antiproliferative potencies against various tumor cell lines. This synthesis pathway involves condensation reactions and coupling with various amino acid methyl esters, showcasing a method to obtain compounds with potential antitumor activities (Liu et al., 2015).

Insecticidal and Antibacterial Potential

Pyrimidine-linked pyrazole heterocyclics were synthesized and evaluated for their insecticidal and antibacterial potential. The synthesis involved cyclocondensation under microwave irradiation, demonstrating a rapid and efficient method to obtain compounds with potential applications in pest and microbial control (Deohate & Palaspagar, 2020).

Selective Brain Penetrant PDE9A Inhibitor

The discovery of PF-04447943, a selective PDE9A inhibitor, was facilitated by parallel synthetic chemistry and structure-based drug design. This compound exhibits potential for the treatment of cognitive disorders, highlighting the importance of targeted synthesis in developing new therapeutic agents (Verhoest et al., 2012).

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

A novel compound was synthesized as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing a potential antitumor agent. This research underscores the significance of designing compounds that target multiple pathways in cancer therapy (Gangjee et al., 2000).

Plant Growth Stimulation

New derivatives containing a pyrimidine fragment were synthesized and showed a pronounced plant growth-stimulating effect. This study illustrates the potential application of pyrimidine derivatives in agriculture to enhance plant growth (Pivazyan et al., 2019).

properties

IUPAC Name |

2-[(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c23-17-12-14(19-16-7-1-2-11-22(16)17)13-20-8-5-6-15(18(20)24)27(25,26)21-9-3-4-10-21/h1-2,5-8,11-12H,3-4,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDLKXOBGOFLOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC(=O)N4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2708452.png)

![3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid](/img/structure/B2708456.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2708463.png)

![Ethyl 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2708465.png)

![N-(1H-benzo[d]imidazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B2708466.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2708473.png)